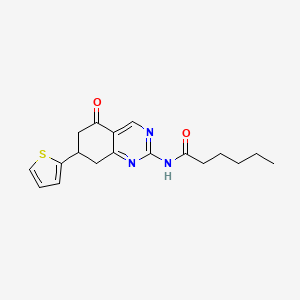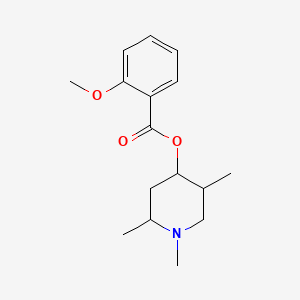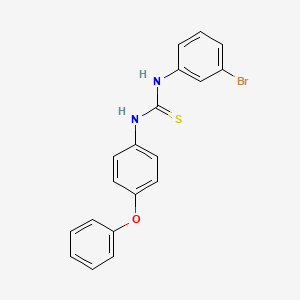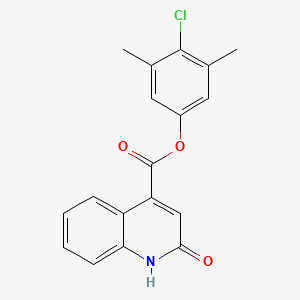
N-(5-oxo-7-(2-thienyl)-6,7,8-trihydroquinazolin-2-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-oxo-7-(2-thienyl)-6,7,8-trihydroquinazolin-2-yl)hexanamide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₈H₂₁N₃O₂S
Molecular Weight: Approximately 343.4 g/mol
IUPAC Name: This compound
Thiazole derivatives, like our compound here, are found in various natural products and exhibit diverse medicinal and biological properties. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and how it compares to similar compounds.
Preparation Methods
The synthesis of this compound involves several steps. One approach starts with the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione, yielding 2-(4-acetylphenyl)isoindoline-1,3-dione. Subsequent reactions with thiosemicarbazide lead to the desired N-(5-oxo-7-(2-thienyl)-6,7,8-trihydroquinazolin-2-yl)hexanamide .
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.
Scientific Research Applications
Researchers have explored the compound’s applications in:
Chemistry: As a building block for novel derivatives.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic effects.
Industry: Possible industrial applications.
Mechanism of Action
The precise mechanism by which N-(5-oxo-7-(2-thienyl)-6,7,8-trihydroquinazolin-2-yl)hexanamide exerts its effects remains an active area of study. It likely involves specific molecular targets and signaling pathways.
Properties
CAS No. |
525581-30-0 |
|---|---|
Molecular Formula |
C18H21N3O2S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)hexanamide |
InChI |
InChI=1S/C18H21N3O2S/c1-2-3-4-7-17(23)21-18-19-11-13-14(20-18)9-12(10-15(13)22)16-6-5-8-24-16/h5-6,8,11-12H,2-4,7,9-10H2,1H3,(H,19,20,21,23) |
InChI Key |
JQCBQVQAZRSMJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CS3 |
solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[(1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]propanamide](/img/structure/B10867440.png)
![2-(propan-2-ylsulfanyl)-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10867443.png)

![phenyl (3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B10867452.png)
![4-({[(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B10867457.png)
![N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B10867458.png)
![8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867463.png)
![2-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B10867473.png)
![4,6-Bis(dimethylamino)-N'~2~-[(4-hydroxyphenyl)methylene]-1,3,5-triazine-2-carbohydrazide](/img/structure/B10867483.png)

![N'~1~,2-Bis[(2-hydroxy-1-naphthyl)methylene]-1-hydrazinecarboximidohydrazide](/img/structure/B10867490.png)

![2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10867500.png)
